4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3S/c1-9-7-13(14-8-20-15(17)18-14)10(2)19(9)12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWULYMDBWAYWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the construction of the pyrrole ring followed by the introduction of the fluorophenyl group and the thiazol-2-amine moiety. Common synthetic routes include:
Condensation Reactions: : The initial step often involves the condensation of appropriate precursors to form the pyrrole ring. For example, the reaction between a β-diketone and an amine can yield the pyrrole core.
Thiazole Formation: : The thiazol-2-amine moiety is typically introduced through cyclization reactions involving thioamides and halides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with different properties.
Substitution: : Substitution reactions can introduce new substituents onto the pyrrole or thiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Discovery
The compound has been identified as a potential lead in drug discovery due to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor for specific proteins involved in disease processes. For instance, it has been studied as an inhibitor of USP14, a deubiquitinating enzyme associated with neurodegenerative diseases .
2. Anticancer Activity
Preliminary studies have shown that 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine exhibits anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies indicate that it may help in reducing neuronal cell death in models of neurodegeneration, possibly through modulation of protein homeostasis pathways .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: USP14 Inhibition
A study conducted by researchers utilized this compound to evaluate its effects on cellular models of neurodegeneration. The results indicated significant inhibition of USP14 activity, leading to enhanced proteasomal degradation of misfolded proteins, which is crucial for maintaining cellular health .
Case Study 2: Anticancer Properties
In another research effort, the compound was tested against several cancer cell lines including breast and lung cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
Case Study 3: Neuroprotection
Research focusing on the neuroprotective effects found that the compound could mitigate oxidative stress-induced neuronal damage in vitro. This suggests potential therapeutic applications for conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism by which 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared to structurally related analogs with modifications in substituent groups (Table 1).
Table 1: Structural Comparison of Key Analogs
Impact of Substituent Electronegativity
- Fluorine vs. This aligns with SAR trends observed in chalcone derivatives, where substituent electronegativity inversely correlates with IC50 values .
- Aromatic vs. Alkyl Substituents : The 2-methoxyethyl analog (CAS: 415724-26-4) lacks aromaticity, likely reducing π-π stacking interactions critical for target engagement .
Analytical Data
- Spectroscopy : Characterization by $ ^1H $-NMR, $ ^{13}C $-NMR, and IR confirms the presence of the fluorophenyl (δ ~7.1 ppm for aromatic protons) and thiazole-amine (δ ~5.8 ppm for NH$_2$) groups .
- X-ray Diffraction : Isostructural analogs exhibit planar conformations with perpendicular fluorophenyl orientations, suggesting similar packing efficiency in the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 4-Methoxyphenyl Analog | 2-Methoxyethyl Analog |
|---|---|---|---|
| Molecular Weight | 287.36 g/mol | 299.4 g/mol | 282.35 g/mol (estimated) |
| Solubility | Low (hydrochloride salt available) | Not reported | Likely higher (alkyl chain) |
| LogP (Predicted) | ~3.2 | ~2.8 | ~1.5 |
Biological Activity
The compound 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 287.36 g/mol. The structure features a thiazole ring linked to a pyrrole moiety, which is known for enhancing biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyrrole functionalities exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated the cytotoxic effects of thiazole derivatives against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as A-431 and HT29 .
- Anticonvulsant Properties : Thiazole-containing compounds have been investigated for their anticonvulsant effects. In particular, structural modifications can significantly enhance their efficacy in seizure models .
- Antimicrobial Activity : Some thiazole derivatives demonstrate promising antimicrobial properties. For example, related compounds have been reported to exhibit antibacterial effects comparable to established antibiotics like gentamicin .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Thiazoles often act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
- Cell Cycle Modulation : Compounds with similar structures have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells .
- Protein Interactions : The binding affinity of the compound to specific proteins can influence its biological activity. Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in the binding of thiazole derivatives to target proteins .
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
